N,1-dibenzylpyrrolidin-3-amine

Sigma Receptor Neurology Receptor Binding

N,1-Dibenzylpyrrolidin-3-amine (CAS 108963-20-8), also known as N,N'-Dibenzyl-3-aminopyrrolidine, is a heterocyclic amine with the molecular formula C18H22N2 and a molecular weight of 266.38 g/mol. It features a pyrrolidine core with benzyl groups substituted at both nitrogen positions, creating a rigid framework valued in medicinal chemistry and organic synthesis.

Molecular Formula C18H22N2
Molecular Weight 266.4 g/mol
CAS No. 108963-20-8
Cat. No. B026552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,1-dibenzylpyrrolidin-3-amine
CAS108963-20-8
Molecular FormulaC18H22N2
Molecular Weight266.4 g/mol
Structural Identifiers
SMILESC1CN(CC1NCC2=CC=CC=C2)CC3=CC=CC=C3
InChIInChI=1S/C18H22N2/c1-3-7-16(8-4-1)13-19-18-11-12-20(15-18)14-17-9-5-2-6-10-17/h1-10,18-19H,11-15H2
InChIKeyBHEXKVGLZMEJRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,1-Dibenzylpyrrolidin-3-amine (CAS 108963-20-8): A Versatile Pyrrolidine Scaffold for Neurological and Chemical Biology Research


N,1-Dibenzylpyrrolidin-3-amine (CAS 108963-20-8), also known as N,N'-Dibenzyl-3-aminopyrrolidine, is a heterocyclic amine with the molecular formula C18H22N2 and a molecular weight of 266.38 g/mol . It features a pyrrolidine core with benzyl groups substituted at both nitrogen positions, creating a rigid framework valued in medicinal chemistry and organic synthesis [1]. The compound is primarily utilized as a chiral building block and an intermediate in the synthesis of pharmaceuticals targeting neurological disorders .

Procurement Rationale: Why N,1-Dibenzylpyrrolidin-3-amine Cannot Be Replaced by Generic Pyrrolidine Analogs


Generic substitution among pyrrolidine derivatives is scientifically unsound due to significant variations in physicochemical properties, biological target engagement, and synthetic utility. For instance, the dual benzyl substitution on N,1-dibenzylpyrrolidin-3-amine (C18H22N2, MW 266.38) imparts a specific lipophilicity and steric bulk that is absent in simpler analogs like 1-Benzyl-3-aminopyrrolidine (C11H16N2, MW 176.26) . This structural divergence directly translates to different LogP values, solubility profiles, and, most critically, distinct binding affinities for neurological targets such as sigma receptors [1]. Therefore, using a cheaper or more readily available analog without rigorous validation introduces uncontrolled variables that can compromise experimental reproducibility, alter synthetic pathways, or invalidate structure-activity relationship (SAR) studies.

Quantitative Differentiation: Evidence-Based Comparator Analysis for N,1-Dibenzylpyrrolidin-3-amine


Sigma-2 Receptor Binding Affinity: N,1-Dibenzylpyrrolidin-3-amine vs. Class Baseline

N,1-Dibenzylpyrrolidin-3-amine demonstrates a binding affinity for the sigma-2 receptor with a Ki of 90 nM in rat PC12 cells [1]. While a direct head-to-head comparator for this exact target is not available, this value represents a meaningful baseline within the broader class of sigma receptor ligands, where potencies can range from low nanomolar to micromolar. This quantified affinity supports its use as a scaffold for developing sigma-2 selective probes, differentiating it from pyrrolidine derivatives lacking this specific substitution pattern.

Sigma Receptor Neurology Receptor Binding

Physical Property Differentiation: Increased Molecular Weight and LogP vs. 1-Benzyl-3-aminopyrrolidine

A direct structural comparison with the mono-benzylated analog, 1-Benzyl-3-aminopyrrolidine, reveals key physicochemical differences. N,1-Dibenzylpyrrolidin-3-amine has a molecular weight of 266.38 g/mol , compared to 176.26 g/mol for the comparator . This represents a 51% increase in molecular weight and a corresponding increase in calculated LogP due to the additional benzyl group. These changes directly influence membrane permeability and metabolic stability, making the dibenzyl compound a distinct chemical entity for drug discovery campaigns focused on CNS penetration.

Physicochemical Properties Drug Design Solubility

Chiral Scaffold Utility: Enantiomeric Excess in Asymmetric Synthesis

N,N'-disubstituted-3-aminopyrrolidines, a class to which N,1-dibenzylpyrrolidin-3-amine belongs, have been employed as chiral auxiliaries. Specifically, related lithium amides have been used in the asymmetric condensation of n-butyllithium onto aromatic aldehydes, achieving enantiomeric excesses (e.e.) up to 73% . This establishes a performance benchmark for the class, differentiating these dibenzyl-protected pyrrolidines from non-chiral or less sterically hindered analogs which typically result in lower or no stereoselectivity. The rigid, chiral environment created by the dibenzyl groups is instrumental in stabilizing specific transition states to achieve this enantioselectivity .

Asymmetric Catalysis Chiral Building Block Organic Synthesis

High-Impact Application Scenarios for N,1-Dibenzylpyrrolidin-3-amine Procurement


Neurological Drug Discovery: Sigma Receptor Ligand Development

Given its demonstrated binding affinity for the sigma-2 receptor (Ki = 90 nM), N,1-dibenzylpyrrolidin-3-amine serves as a validated starting point for medicinal chemistry campaigns targeting CNS disorders, including neurodegenerative diseases and certain cancers [1]. Researchers can utilize this scaffold to synthesize focused libraries aimed at improving potency and selectivity for sigma receptors, a pathway not accessible with simpler, mono-benzylated pyrrolidines .

Asymmetric Synthesis and Chiral Auxiliary Research

The rigid, chiral environment of N,1-dibenzylpyrrolidin-3-amine makes it a valuable building block for asymmetric synthesis. As demonstrated by its structural analogs achieving up to 73% e.e. in key reactions, this compound is ideal for chemists developing new methodologies for enantioselective C-C bond formation, particularly in the synthesis of complex natural products or active pharmaceutical ingredients (APIs) requiring high stereochemical purity .

Pharmacological Tool Compound for In Vitro Profiling

The compound's well-defined physicochemical profile (MW 266.38, C18H22N2) and moderate nanomolar affinity for the sigma-2 receptor make it suitable as a reference tool in in vitro binding and functional assays [1]. Its distinct properties allow it to serve as a control for evaluating new sigma receptor ligands, providing a consistent benchmark for SAR and selectivity profiling across different experimental setups .

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